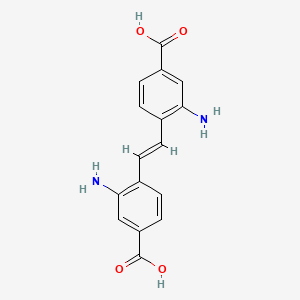

2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Description

Properties

IUPAC Name |

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDSDXRFNGAJKN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728638 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275552-69-6 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1275552-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid

Introduction: A Versatile Building Block for Advanced Materials

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is an organic compound of significant interest to researchers in materials science and coordination chemistry. Its rigid stilbene backbone, coupled with the coordinating functionalities of its amino and carboxylic acid groups, makes it an excellent candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs).[1][2][3] These MOFs can exhibit properties suitable for applications in gas storage (e.g., hydrogen) and catalysis, including the photoreduction of carbon dioxide.[2][3] The presence of amino groups provides sites for post-synthetic modification, allowing for the fine-tuning of the MOF's chemical and physical properties.

This technical guide presents a proposed synthetic pathway for this compound, leveraging established organic chemistry principles. It also details the essential characterization techniques required to verify the synthesis of the target molecule. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's preparation and analysis.

Proposed Synthesis of this compound

The overall proposed reaction is as follows:

Caption: Proposed synthetic pathway for this compound.

Mechanistic Insights and Rationale for Experimental Choices

The proposed synthesis hinges on the reductive coupling of two molecules of 2-amino-4-nitrobenzoic acid. This transformation can be achieved through various reducing agents, with sodium borohydride (NaBH₄) in the presence of a suitable metal catalyst being a common and effective choice for the reduction of nitroarenes. The catalyst, often a palladium or nickel complex, facilitates the electron transfer process required for the reduction and subsequent coupling.

The reaction likely proceeds through the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. These intermediates can then dimerize and eliminate water to form an azoxybenzene derivative, which is subsequently reduced to an azobenzene, and finally to the desired stilbene upon further reduction and rearrangement. The alkaline conditions often employed in such reactions are crucial for promoting the coupling and rearrangement steps.

The choice of solvent is also critical. A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often suitable for this type of reaction as it can effectively dissolve the starting material and facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

-

Catalyst Addition: To this solution, carefully add 10% Pd/C (0.1 eq).

-

Reductant Addition: Slowly add sodium borohydride (4.0 eq) to the mixture in small portions. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Precipitation: Pour the filtrate into ice-cold 1M HCl. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield this compound.

Caption: Experimental workflow for the proposed synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended. The data presented below is predicted based on the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons, as well as the amine and carboxylic acid protons. The coupling constants of the vinyl protons can help determine the stereochemistry (E/Z isomer) of the stilbene double bond.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbons, the aromatic carbons, and the carbons of the double bond.

Table 1: Predicted NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.5 - 7.8 | m | 6H | Ar-H |

| Vinyl | ~7.0 - 7.3 | s | 2H | -CH=CH- |

| Amine | ~5.0 - 5.5 | br s | 4H | -NH₂ |

| Carboxylic Acid | ~12.0 - 13.0 | br s | 2H | -COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl | ~168 | -COOH | ||

| Aromatic/Vinyl | ~110 - 150 | Ar-C, -CH=CH- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3000 - 2500 | Broad |

| N-H (Amine) | 3500 - 3300 | Medium, sharp (doublet) |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong, sharp |

| C=C (Aromatic & Vinyl) | 1600 - 1450 | Medium to strong |

| C-N | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Weight: The molecular formula of this compound is C₁₆H₁₄N₂O₄, which corresponds to a molecular weight of 298.29 g/mol .[4][5]

-

Expected Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 299.1 or the deprotonated molecular ion peak [M-H]⁻ at m/z 297.1.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route and the necessary characterization techniques for this compound. The proposed synthesis, based on the reductive coupling of 2-amino-4-nitrobenzoic acid, offers a logical and feasible pathway to this valuable compound. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. As a versatile building block for advanced materials like MOFs, a reliable synthesis and thorough understanding of its properties are crucial for its successful application in various fields of research and development.

References

-

PrepChem. Synthesis of 4,4'-stilbenedicarboxylic acid. [Link]

-

Hunter, L. R., Karlsson, J. K. G., Sellars, J. D., & Probert, M. R. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(16), 2333-2339. [Link]

- Google Patents. Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.

-

ResearchGate. Synthesis of 4, 4 '-Stilbene Dicarboxylic Acid and Aniline Modified Graphene Oxide and Its Electrochemical Performance for Supercapacitors. [Link]

- Google Patents.

-

Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]

- Google Patents.

-

ResearchGate. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

-

PubChem. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. [Link]

-

Ali, N., et al. (2019). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry, 15, 2336-2373. [Link]

-

OECD SIDS. DIAMINO-4,4'-STILBENEDISULFONIC ACID. [Link]

-

Lab Supplies. 2,2-Diamino-4,4-stilbenedicarboxylic acid. [Link]

-

Bako, T., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC advances, 13(49), 34693-34706. [Link]

-

Scientific Laboratory Supplies. 2,2-Diamino-4,4-stilbenedicarboxylic acid. [Link]

Sources

- 1. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. scientificlabs.com [scientificlabs.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,2′-Diamino-4,4′-stilbenedicarboxylic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Photophysical Properties of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid and its Analogs

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid, a molecule of significant interest in the development of advanced materials. Due to the limited availability of direct photophysical data for this specific compound, this guide establishes a framework for understanding its potential behavior through a detailed analysis of its structural analogs, primarily 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD). The guide delves into the synthesis, known applications in metal-organic frameworks (MOFs), and the theoretical underpinnings of its anticipated spectroscopic and photophysical characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the comprehensive photophysical characterization of this and similar molecules, intended for researchers, scientists, and professionals in drug and materials development.

Introduction: The Stilbene Core and its Potential

Stilbene derivatives form a cornerstone of photochemistry and materials science, renowned for their intriguing photophysical behaviors, including fluorescence and photoisomerization. The introduction of specific functional groups onto the stilbene backbone allows for the fine-tuning of these properties, opening avenues for a wide array of applications. This compound is a bifunctional molecule featuring both amino and carboxylic acid moieties. This unique combination suggests a rich potential for applications ranging from fluorescent probes to the construction of functional materials like metal-organic frameworks (MOFs). The amino groups typically act as electron-donating groups, influencing the intramolecular charge transfer (ICT) characteristics, while the carboxylic acid groups provide sites for coordination with metal ions or for altering solubility.

While direct experimental data on the photophysical properties of this compound are scarce in the current literature, its structural similarity to other well-studied stilbene derivatives allows for informed predictions of its behavior. This guide will leverage data from its sulfonic acid analog, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), to build a comprehensive picture of its potential photophysical landscape.

Synthesis and Physicochemical Properties

The synthesis of diaminostilbene derivatives typically involves the reduction of the corresponding dinitro stilbene precursor.[1][2] For this compound, a general synthetic approach would involve the reduction of a dinitro-stilbene dicarboxylic acid intermediate.

General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O₄ |

| Molecular Weight | 298.29 g/mol |

| Appearance | Solid |

| Primary Applications | Organic linker for Metal-Organic Frameworks (MOFs) |

Applications in Metal-Organic Frameworks (MOFs)

The primary documented application of this compound is as an organic linker in the synthesis of MOFs. The carboxylic acid groups serve as coordination sites for metal ions, forming the extended, porous network characteristic of MOFs. The amino groups can be further functionalized or can influence the electronic properties of the resulting framework. These MOFs have shown potential in applications such as hydrogen storage and the photocatalytic reduction of CO₂. The photophysical properties of the linker are crucial in these applications, as the linker can act as a light-harvesting antenna, transferring energy to the metal nodes to drive catalytic processes.

A Comparative Analysis: Photophysical Properties of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD)

Given the structural similarities, the photophysical properties of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD) provide a valuable proxy for understanding the potential behavior of its dicarboxylic acid counterpart. DSD is a commercially available compound known for its use as an optical brightener and, more recently, as a fluorescent sensor for heavy metal ions.[3][4]

Absorption and Emission Characteristics

DSD exhibits characteristic UV-Vis absorption and fluorescence emission spectra that are sensitive to its environment. The presence of electron-donating amino groups and electron-withdrawing sulfonic acid groups on the stilbene backbone gives rise to intramolecular charge transfer (ICT) character in its excited state.

A recent study demonstrated the use of DSD as a fluorescent probe, with an excitation wavelength of 450 nm.[3] The UV-Visible spectrum of DSD shows a significant absorption band around 350 nm.[5]

Solvatochromism: The Influence of the Microenvironment

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key feature of molecules with a significant change in dipole moment upon photoexcitation. The ICT nature of DSD suggests that it will exhibit solvatochromism. The absorption and emission maxima are expected to shift depending on the polarity of the solvent. This property is crucial for its application as a sensor, as the binding of an analyte can alter the microenvironment around the fluorophore, leading to a detectable spectral shift.

Fluorescence Quenching and Enhancement: The Basis for Sensing

The fluorescence of DSD can be quenched or enhanced by the presence of certain analytes. For instance, its application as a sensor for Sn²⁺ ions is based on the inhibition of a photo-induced electron transfer (PET) pathway upon binding, leading to a change in fluorescence.[6] This highlights the sensitivity of its excited state to external perturbations.

The Influence of Functional Groups: Carboxylic vs. Sulfonic Acids

The primary difference between the target compound and its well-studied analog lies in the acidic functional groups: carboxylic acid (-COOH) versus sulfonic acid (-SO₃H). This difference is expected to influence several properties:

-

Acidity and Solubility: Sulfonic acids are generally stronger acids than carboxylic acids.[7] This can affect the solubility of the compound in different solvents and its ionization state at a given pH.

-

Coordinating Ability: Both carboxylic and sulfonic acids can coordinate to metal ions. However, the coordination geometry and strength may differ, which can impact the structure and properties of the resulting MOFs.

-

Electronic Effects: Both groups are electron-withdrawing, but their inductive and resonance effects may differ slightly, potentially leading to subtle shifts in the absorption and emission spectra.

Experimental Protocols for Photophysical Characterization

To fully elucidate the photophysical properties of this compound, a series of standardized experimental protocols should be employed.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the ground-state electronic properties of a molecule.

Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer). Create a series of dilutions to determine the optimal concentration for absorbance measurements (typically with a maximum absorbance between 0.1 and 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis: Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Caption: Workflow for Fluorescence Emission Spectroscopy.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φstd * (mx / mstd) * (ηx² / ηstd²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

-

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet largely untapped, potential in the realm of photophysics and materials science. While its application as a linker in MOFs is established, a thorough characterization of its intrinsic photophysical properties is imperative for the rational design of new functional materials. This guide has provided a foundational understanding of its likely behavior by drawing parallels with its sulfonic acid analog, DSD. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to undertake a comprehensive investigation into the absorption, emission, and quantum efficiency of this promising molecule. Future work should focus on systematically studying its solvatochromic behavior, determining its fluorescence quantum yield in various solvents, and exploring how its photophysical properties are modulated upon incorporation into MOFs. Such studies will undoubtedly unlock new applications for this versatile stilbene derivative.

References

-

DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... - ResearchGate. Available from: [Link].

- Zhao, Y., Khodorkovsky, V., Cohen, J., & Priel, Z. (1996). UV-visible absorption and fluorescence studies of 4,4′-diamino-trans-stilbene and its protonated species. Journal of Photochemistry and Photobiology A: Chemistry, 99(1), 23-28.

-

Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid - PrepChem.com. Available from: [Link].

- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents.

- Khan, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(14), e34639.

-

Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed. Available from: [Link].

-

Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC. Available from: [Link].

-

4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. Available from: [Link].

-

4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem. Available from: [Link].

-

DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8 - OECD. Available from: [Link].

-

Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - RSC Publishing. Available from: [Link].

-

WO/2013/014236 PROCESS FOR PREPARING A DIAMINE/DICARBOXYLIC ACID SALT. Available from: [Link].

-

Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins | JACS Au - ACS Publications. Available from: [Link].

-

Which is more hydrophilic, sulfonic acid group or carboxyl group? - ResearchGate. Available from: [Link].

Sources

- 1. prepchem.com [prepchem.com]

- 2. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 3. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSD Acid Supplier|4,4'-Diamino-2,2'-stilbenedisulfonic Acid [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Intrinsic Glow: A Technical Guide to the Luminescent Characteristics of Amino-Functionalized Stilbene Derivatives

This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of amino-functionalized stilbene derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the core principles governing the luminescence of these versatile fluorophores, supported by experimental insights and detailed protocols.

Introduction: The Stilbene Core and the Influence of the Amino Group

Stilbene, a molecule featuring a 1,2-diphenylethylene core, forms the foundation for a versatile class of fluorescent compounds.[1] In their unsubstituted form, stilbenes exhibit interesting photophysical behaviors, including trans-cis isomerization.[2] However, the introduction of functional groups, particularly the electron-donating amino group (-NH₂), dramatically alters their electronic structure and, consequently, their luminescent properties. This guide focuses on these amino-functionalized derivatives, which are pivotal in various scientific and biomedical applications due to their sensitivity to the local environment and tunable emission characteristics.[3]

The amino group, through its electron-donating nature, engages in an electronic interplay with the π-conjugated system of the stilbene backbone. This interaction often leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, a key factor governing their fluorescence.[3][4] The position and substitution pattern of the amino group, as well as the presence of other acceptor groups, allow for fine-tuning of the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[4][5]

Understanding the Luminescent Behavior: Structure-Property Relationships

The luminescent characteristics of amino-functionalized stilbene derivatives are intrinsically linked to their molecular structure. Key factors influencing their photophysical properties include the position of the amino substituent, the nature of N-alkylation or N-arylation, and the presence of other functional groups.

The "Meta-Amino Effect"

A fascinating phenomenon known as the "meta-amino effect" has been observed in 3-amino substituted stilbenes.[4] Compared to their 4-amino (para) counterparts, these meta-substituted derivatives exhibit significantly higher fluorescence quantum yields and longer fluorescence lifetimes.[4] This is attributed to a larger barrier for the non-radiative decay pathway of singlet state torsion around the central double bond.[4] This structural nuance provides a powerful strategy for designing highly fluorescent probes.

The "Amino Conjugation Effect"

The introduction of N-phenyl substituents on 4-aminostilbenes leads to a phenomenon termed the "amino conjugation effect," which significantly enhances fluorescence.[5][6] This effect promotes a more planar geometry around the nitrogen atom, leading to enhanced electronic interaction between the amino group and the stilbene π-system.[5][7] This increased planarity and charge-transfer character in the excited state restricts the torsional motion responsible for non-radiative decay, thereby boosting fluorescence efficiency.[5][7]

dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="+6,6"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes substituent [label="Substituent\n(e.g., -NH2, -NR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; position [label="Substitution Position\n(meta vs. para)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conjugation [label="Molecular Conjugation\nand Planarity", fillcolor="#FBBC05"]; environment [label="Solvent Polarity,\nViscosity, pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; luminescence [label="Luminescent Properties\n(Quantum Yield, Lifetime, λem)", fillcolor="#F1F3F4"];

// Edges substituent -> luminescence [label="Influences electronic\ncharacter"]; position -> luminescence [label="Determines decay\npathways ('meta-effect')"]; conjugation -> luminescence [label="Affects rigidity and\nnon-radiative decay"]; environment -> luminescence [label="Modulates excited\nstate and emission"]; } dot Caption: Factors influencing the luminescence of amino-stilbenes.

Environmental Sensitivity: Solvatochromism and Beyond

A hallmark of many amino-functionalized stilbene derivatives is their pronounced sensitivity to the surrounding environment. This property, known as solvatochromism, manifests as a shift in the absorption or emission spectra with changes in solvent polarity.[8][9] This phenomenon arises from the differential solvation of the ground and excited states of the molecule.[8] In many donor-acceptor stilbenes, the excited state possesses a larger dipole moment than the ground state, leading to a red-shift (bathochromic shift) in emission with increasing solvent polarity.[4]

This environmental sensitivity makes these compounds excellent probes for investigating the microenvironment of biological systems, such as the polarity of protein binding sites or cellular membranes.[10] The change in emission color can provide valuable information about the local chemical environment.[11]

Aggregation-Induced Emission (AIE): A Paradigm Shift in Luminescence

While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, a class of stilbene derivatives exhibits the opposite behavior: aggregation-induced emission (AIE).[12][13] These "AIEgens" are weakly emissive in dilute solutions but become highly luminescent upon aggregation.[12][14]

The mechanism behind AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state.[12] In solution, the phenyl rings can rotate freely, providing a non-radiative pathway for the decay of the excited state. In the aggregated state, this rotation is hindered, forcing the molecule to decay radiatively, resulting in strong fluorescence.[12] This property is particularly advantageous for applications in solid-state lighting, bioimaging, and sensing, where high concentrations or solid-state emission is required.[15][16]

dot graph AIE_Mechanism { layout=dot; rankdir=LR; node [shape=circle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes solution [label="Solution\n(Low Emission)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aggregate [label="Aggregate\n(High Emission)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rotation [label="Intramolecular\nRotation", shape=ellipse, fillcolor="#FBBC05"]; rir [label="Restricted\nRotation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nonradiative [label="Non-radiative\nDecay", shape=box, fillcolor="#F1F3F4"]; radiative [label="Radiative\nDecay (Fluorescence)", shape=box, fillcolor="#F1F3F4"];

// Edges solution -> rotation [label="Allows"]; rotation -> nonradiative [label="Promotes"]; aggregate -> rir [label="Causes"]; rir -> radiative [label="Favors"]; } dot Caption: The mechanism of Aggregation-Induced Emission (AIE).

Applications in Research and Drug Development

The unique luminescent properties of amino-functionalized stilbene derivatives have led to their widespread use in various scientific disciplines.

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them ideal candidates for developing probes to detect metal ions, changes in viscosity, and polarity.[17]

-

Bioimaging: Stilbene-based fluorophores are increasingly used in cellular and tissue imaging.[3] Their ability to penetrate cell membranes and their responsive fluorescence make them valuable tools for visualizing cellular structures and processes.[3] For example, they have been developed as probes for detecting amyloid plaques associated with Alzheimer's disease.[18]

-

Therapeutic Potential: Beyond their diagnostic applications, some stilbene derivatives have shown potential as therapeutic agents, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[19]

Experimental Protocols

Synthesis of a Generic Amino-Functionalized Stilbene Derivative (Wittig Reaction)

The Wittig reaction is a common and effective method for synthesizing stilbene derivatives.[1][20][21]

Step-by-Step Methodology:

-

Preparation of the Phosphonium Salt: React a substituted benzyl halide (e.g., 4-(bromomethyl)aniline derivative) with triphenylphosphine in a suitable solvent like toluene and heat under reflux to form the corresponding phosphonium salt.

-

Ylide Formation: Suspend the phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen). Add a strong base, such as n-butyllithium or sodium hydride, dropwise at 0°C to deprotonate the phosphonium salt and form the ylide.

-

Wittig Reaction: To the ylide solution, add a solution of a substituted benzaldehyde (e.g., 4-cyanobenzaldehyde) in the same anhydrous solvent. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amino-functionalized stilbene derivative.

Characterization of Photophysical Properties

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the synthesized stilbene derivative in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax,abs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λmax,abs and record the emission spectrum to determine the maximum emission wavelength (λmax,em).

-

Quantum Yield Determination: Measure the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol).[22] The quantum yield is calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Determine the fluorescence lifetime (τ) using a time-correlated single-photon counting (TCSPC) system.[3]

Quantitative Data Summary

The following table summarizes the photophysical properties of representative amino-functionalized stilbene derivatives.

| Compound | Substituent Position | Solvent | λabs (nm) | λem (nm) | Φf | Reference |

| 3-Dimethylaminostilbene | 3-N(CH₃)₂ | Methylcyclohexane | 305 | 380 | 0.45 | [4] |

| 4-Dimethylaminostilbene | 4-N(CH₃)₂ | Methylcyclohexane | 340 | 400 | 0.03 | [4] |

| 4-(N-phenylamino)stilbene | 4-NHPh | Hexane | 358 | 420 | >0.5 | [5][6] |

| 4-Aminostilbene | 4-NH₂ | Hexane | 330 | 385 | ~0.03 | [5][6] |

Conclusion

Amino-functionalized stilbene derivatives represent a remarkable class of fluorophores with highly tunable luminescent properties. The strategic placement and substitution of the amino group, coupled with an understanding of environmental effects and phenomena like AIE, provide a powerful toolkit for the rational design of advanced fluorescent materials. The insights and protocols presented in this guide are intended to empower researchers and professionals in chemistry, materials science, and drug development to harness the full potential of these luminous molecules in their respective fields.

References

-

Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PubMed Central. [Link]

-

Excited State Properties of Donor−Acceptor Substituted trans-Stilbenes: The meta-Amino Effect. Journal of the American Chemical Society. [Link]

-

Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect". PubMed. [Link]

-

Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin. ACS Chemical Neuroscience. [Link]

-

Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI. [Link]

-

Synthesis, physical properties and cytotoxicity of stilbene-triazine derivatives containing amino acid groups as fluorescent whitening agents. PubMed. [Link]

-

Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. NTU Scholars. [Link]

-

Synthesis of Stilbene Based Fluorescent Probes and their Recognition of Metal Ions. Acta Chimica Sinica. [Link]

-

Aggregation-Induced Emission Properties of trans-Stilbene. AIP Publishing. [Link]

-

Aggregation-induced emission properties of trans-stilbene. Universiti Putra Malaysia. [Link]

-

Synthetic approaches toward stilbenes and their related structures. PubMed Central. [Link]

-

Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. PubMed. [Link]

-

Fluorescence Detection of Dynamic Aggregation Processes Using AIEgens: Hexaphenylsilole and Cyanostilbene. ResearchGate. [Link]

-

Photochemical and photophysical properties of a poly(propylene amine) dendrimer functionalized with E-stilbene units. PubMed. [Link]

-

Luminescence Properties of Some (Z-E)-4,4'-bis(2-benzoxazolyl)stilbene Derivatives: Theoretical Study. Physical Chemistry Research. [Link]

-

Blue Light Emitting Electron-Rich Triphenylamine Decorated Stilbene Derivatives for the Bio-Imaging Application. Taylor & Francis Online. [Link]

-

Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. PubMed Central. [Link]

-

Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. MDPI. [Link]

-

Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[1][18] H-shift isomers. PubMed Central. [Link]

-

Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines) Triethyl Amine and Thionyl Chloride. ResearchGate. [Link]

-

Stabilizing Fleeting Intermediates of Stilbene Photocyclization with Amino-Borane Functionalization: The Rare Isolation of Persistent Dihydrophenanthrenes and Their[1][18] H-Shift Isomers. ResearchGate. [Link]

-

Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. MDPI. [Link]

-

Novel fluorinated amino-stilbenes and their solid-state photodimerization. Scilit. [Link]

-

Relaxation Pathways of Photoexcited Diaminostilbenes. The meta-Amino Effect. ResearchGate. [Link]

-

(a) Molecular structure of the stilbene chromophore studied. (b)... ResearchGate. [Link]

-

An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. PubMed Central. [Link]

-

Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes. PubMed. [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. PubMed Central. [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

-

Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[1][18] H-shift isomers. The Royal Society of Chemistry. [Link]

-

A) Photoisomerisation of E-stilbene (E-2). B) UV-Vis spectra of... ResearchGate. [Link]

-

Solvatochromic effect for stilbene derivative 25a in different solvents. ResearchGate. [Link]

-

Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. ResearchGate. [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Aggregation-induced emission properties of trans -stilbene | Faculty of Science [fos.ubd.edu.bn]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior [mdpi.com]

- 17. Synthesis of Stilbene Based Fluorescent Probes and their Recognition of Metal Ions [sioc-journal.cn]

- 18. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

solubility of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid in common solvents

An In-depth Technical Guide to the Solubility of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest, primarily for its role as a versatile organic linker in the synthesis of metal-organic frameworks (MOFs)[1]. Its unique structure, featuring both amino and carboxylic acid functional groups, imparts specific chemical properties that are crucial for the design of advanced materials with applications in gas storage and catalysis[1]. However, the very characteristics that make it a valuable building block also present challenges in its handling and application, most notably its solubility. This guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various solvents and providing a detailed protocol for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [2][3][4] |

| Molecular Weight | 298.29 g/mol | [2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 200-205 °C | [3] |

| CAS Number | 1275552-69-6 | [2][3][4] |

Understanding the Solubility Profile: A Theoretical Perspective

The solubility of a compound is governed by the principle of "like dissolves like"[5]. The molecular structure of this compound, with its combination of polar functional groups (two carboxylic acids and two primary amines) and a relatively large, non-polar stilbene backbone, suggests a complex solubility profile.

-

Influence of Functional Groups: The carboxylic acid and amino groups are capable of hydrogen bonding, which would suggest an affinity for polar protic solvents like water and alcohols. However, the large aromatic stilbene core is hydrophobic and will resist dissolution in water.

-

Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (amino) groups makes this compound an amphoteric molecule. This is a critical consideration for its solubility in aqueous media.

-

In acidic solutions , the amino groups will be protonated to form ammonium salts (-NH₃⁺), increasing the compound's polarity and likely enhancing its solubility in water.

-

In basic solutions , the carboxylic acid groups will be deprotonated to form carboxylate salts (-COO⁻), which will also lead to a significant increase in aqueous solubility.

-

-

Aprotic Polar Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective in dissolving compounds with both polar and non-polar character. It is anticipated that this compound will exhibit good solubility in these solvents. This is supported by solubility information for the related compound, 4,4'-stilbenedicarboxylic acid, which is known to be soluble in DMF and DMSO.

Due to the lack of extensive, publicly available quantitative solubility data for this compound, experimental determination is crucial for any research or development application. The following section provides a detailed protocol for this purpose.

Experimental Determination of Solubility

The following protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment

-

This compound (purity ≥95%)

-

A selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Tightly cap the vials.

-

-

Equilibration:

-

Vigorously mix the contents of each vial using a vortex mixer for approximately 1-2 minutes.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. This ensures that the analyzed solution is truly saturated and free of undissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered supernatant (the saturated solution) with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Qualitative Solubility Classification

For a more rapid assessment, a qualitative solubility classification can be performed. This method is particularly useful for screening a large number of solvents.

Experimental Protocol for Qualitative Assessment

-

Place approximately 2-5 mg of this compound into a small test tube.

-

Add the solvent dropwise, up to a total volume of 1 mL, with vigorous shaking after each addition.

-

Observe and record whether the solid dissolves completely.

-

If the compound is insoluble in water, repeat the test with 5% HCl and 5% NaOH solutions. The following flowchart can guide the classification[8].

Caption: Flowchart for the qualitative assessment of solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Acetonitrile | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| 5% Aqueous HCl | 25 | ||

| 5% Aqueous NaOH | 25 |

Safety and Handling

This compound may cause an allergic skin reaction[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust[2][9]. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures[2][9][10].

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid (CAS No. 1275552-69-6) SDS. (n.d.). Guidechem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid 1275552-69-6. (n.d.). Sigma-Aldrich.

- Solubility of Organic Compounds. (2023, August 31).

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid 1275552-69-6. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 21). TCI Chemicals.

- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.

- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid. (n.d.). CymitQuimica.

- 2,2-Diamino-4,4-stilbenedicarboxylic acid. (n.d.). Scientific Laboratory Supplies.

- 2, 2'-Diamino-4, 4'-stilbenedicarboxylic acid, 500 mg. (n.d.).

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,2 -Diamino-4,4 -stilbenedicarboxylic acid 1275552-69-6 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Chemical Stability of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid Under Acidic and Basic Conditions

Introduction

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is a bifunctional organic molecule that has garnered significant interest in the field of materials science, particularly as a versatile building block for the synthesis of metal-organic frameworks (MOFs)[1][2][3]. Its rigid stilbene backbone, coupled with the coordinating capabilities of its amino and carboxylic acid functional groups, allows for the construction of porous materials with potential applications in gas storage, catalysis, and sensing. For researchers, scientists, and drug development professionals exploring the utility of this compound, a thorough understanding of its chemical stability is paramount. The integrity of the molecular structure under various processing and application conditions, especially exposure to acidic and basic environments, directly impacts the performance, safety, and shelf-life of any resulting product.

This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound. While direct, extensive studies on the forced degradation of this specific molecule are not widely available in peer-reviewed literature, this guide synthesizes information from closely related structural analogs and fundamental chemical principles to predict its behavior under acidic and basic stress. Furthermore, it offers detailed experimental protocols for researchers to conduct their own stability assessments, ensuring the generation of robust and reliable data.

Molecular Structure and Inherent Reactivity

The chemical structure of this compound features several key functional groups that dictate its reactivity and potential degradation pathways:

-

Stilbene Core: The central carbon-carbon double bond is susceptible to oxidation and photodegradation. Oxidative cleavage can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.

-

Amino Groups: The primary aromatic amine functionalities are basic and can be protonated in acidic conditions. They are also susceptible to oxidation.

-

Carboxylic Acid Groups: These acidic functional groups can be deprotonated in basic conditions to form carboxylate salts.

The interplay of these groups, along with the overall electronic nature of the conjugated system, will determine the molecule's stability profile across a range of pH values. A related compound, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), is reported to be stable in neutral, acidic, and alkaline solutions, which suggests a degree of inherent stability for the core stilbene structure[4]. However, DSD is also noted to be susceptible to photodegradation and oxidative degradation[1][4][5][6].

Stability Under Acidic Conditions: A Mechanistic Perspective

In acidic environments, the primary site of interaction is expected to be the amino groups. Protonation of the amine functionalities will increase the overall water solubility of the molecule. While the stilbene backbone is generally stable to acid hydrolysis, extreme conditions of temperature and acid concentration could potentially promote reactions.

Hypothesized Degradation Pathway under Acidic Conditions:

Under forced acidic conditions (e.g., strong acid and elevated temperature), the most probable degradation would be initiated by reactions other than simple hydrolysis of the robust stilbene core. However, considering the electronic effects of the protonated amino groups, the double bond's reactivity might be altered.

A plausible, yet likely slow, degradation pathway could involve the hydration of the double bond followed by further reactions, although this is less common for stilbenes compared to oxidative or photolytic cleavage.

Caption: Hypothesized behavior of this compound under acidic conditions.

Stability Under Basic Conditions: A Mechanistic Perspective

Under basic conditions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which will enhance aqueous solubility. The primary concern under basic conditions, particularly in the presence of oxygen, is the potential for oxidation of the stilbene double bond and the amino groups.

Hypothesized Degradation Pathway under Basic Conditions:

Similar to acidic conditions, the stilbene core is generally resistant to base-catalyzed hydrolysis. However, in the presence of an oxidizing agent or dissolved oxygen, especially at elevated temperatures, degradation is more likely. Drawing parallels with the oxidative degradation of the sulfonated analog DSD[5][6], two primary pathways can be postulated:

-

Oxidative Cleavage: The double bond can be cleaved to yield two molecules of a substituted aminobenzoic acid.

-

Epoxidation: The double bond can be oxidized to form an epoxide, which may be a stable product or an intermediate for further reactions.

Caption: Hypothesized oxidative degradation pathways under basic conditions.

Experimental Protocols for Forced Degradation Studies

To empirically determine the stability of this compound, a systematic forced degradation study is essential. The following protocols are designed to assess stability under acidic and basic conditions and should be performed alongside control samples (compound in solvent without stressor) and blanks.

Protocol 1: Acidic Degradation

Objective: To evaluate the stability of the compound in an acidic environment.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

-

Methanol or Acetonitrile (HPLC grade, as co-solvent if needed)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

pH meter

-

Water bath or oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., a small amount of methanol or DMSO to aid dissolution, then diluted with water).

-

Stress Application:

-

In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final volume.

-

In a separate flask, repeat the process with 1 M HCl.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Time-Point Sampling: At each time point, withdraw an aliquot of the stressed solution.

-

Neutralization: Immediately neutralize the sample with an equivalent volume of the corresponding strength NaOH solution to stop the degradation reaction.

-

Analysis: Analyze the samples by a stability-indicating HPLC method (see below for method development considerations).

Protocol 2: Basic Degradation

Objective: To evaluate the stability of the compound in a basic environment.

Materials:

-

Same as for acidic degradation, but with NaOH as the primary stressor and HCl for neutralization.

Procedure:

-

Sample Preparation: Prepare the stock solution as described in Protocol 1.

-

Stress Application:

-

In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH to the final volume.

-

In a separate flask, repeat with 1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for the defined time points.

-

-

Time-Point Sampling: At each time point, withdraw an aliquot.

-

Neutralization: Immediately neutralize the sample with an equivalent volume of the corresponding strength HCl solution.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A crucial component of forced degradation studies is the analytical method used to separate the parent compound from its degradation products.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector, monitoring at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is highly recommended to assess peak purity).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner.

Table 1: Summary of Degradation of this compound

| Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 1 M HCl, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 0.1 M NaOH, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 1 M NaOH, 60°C | 24 | |||

| 48 | ||||

| 72 |

This table should be populated with experimental data.

Conclusion

While this compound possesses a robust chemical structure, it is not immune to degradation under stressful acidic and basic conditions, particularly when coupled with oxidative stress. Based on the behavior of structurally similar compounds, the primary degradation pathways are likely to involve oxidation of the central stilbene double bond. The provided experimental protocols offer a framework for researchers to systematically investigate the stability of this compound. The resulting data will be invaluable for defining appropriate storage conditions, formulation strategies, and predicting the long-term performance and safety of materials derived from this important molecular building block.

References

- Screening Information Data Set (SIDS) for 4,4'-Diamino-2,2'-stilbenedisulfonic acid, CAS N°: 81-11-8.

- Wong-Wah-Chung, P., et al. (2007). Iron(III) photoinduced degradation: Catalytic method for 4,4′-diaminostilbene-2,2′-disulfonic acid removal from water. Journal of Photochemistry and Photobiology A: Chemistry, 186(1), 36-43.

- Sun M, et al. (2018). Enhancement of visible-light-driven CO 2 reduction performance using an amine-functionalized zirconium metal-organic framework. Dalton Transactions, 47(3), 909-915.

- Naeem A, et al. (2016). Mixed-linker approach in designing porous zirconium-based metal-organic frameworks with high hydrogen storage capacity.

- Cymit Quimica. 2,2′-Diamino-4,4′-stilbenedicarboxylic acid.

- Gangu KK, et al. (2019). Characteristics of MOF, MWCNT and graphene containing materials for hydrogen storage: A review. Chemosphere, 219, 132-144.

- Wong-Wah-Chung, P., et al. (2006). 4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water.: Decrease of its activity as a fluorescent whitening agent. Journal of Photochemistry and Photobiology A: Chemistry, 181(2-3), 230-237.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antioxidative and prooxidative action of stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Ascendant Trajectory of Stilbene-Based Dicarboxylic Acids: A Technical Guide to Their Potential in Drug Discovery and Advanced Materials

Foreword: The Stilbene Scaffold - A Privileged Platform for Innovation

Nature has long been the master architect of bioactive molecules, with the stilbene scaffold (1,2-diphenylethylene) being a prominent example of its ingenuity. Found in a variety of plant species, stilbene derivatives such as resveratrol have garnered significant attention for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The inherent versatility of the stilbene core, characterized by its rigid yet tunable structure, has inspired chemists to explore its potential beyond natural products. The introduction of dicarboxylic acid functionalities onto this scaffold has unlocked a new dimension of applications, positioning these novel compounds at the forefront of innovation in both medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the burgeoning field of stilbene-based dicarboxylic acids, offering researchers, scientists, and drug development professionals a critical resource to navigate and harness their potential. We will delve into their rational design, synthesis, and characterization, with a particular focus on their promising applications as anticancer agents and as versatile building blocks for advanced functional materials.

Part 1: Drug Development - Targeting Cellular Machinery with Stilbene-Based Dicarboxylic Acids

The unique stereochemistry of the stilbene double bond, existing as either the trans (E) or cis (Z) isomer, plays a crucial role in its biological activity. Research has consistently shown that the cis conformation often exhibits more potent anticancer effects.[2] This has driven the development of synthetic strategies to access and stabilize the cis isomer, leading to the discovery of potent cytotoxic agents.

Mechanism of Action: Disrupting the Cytoskeleton

A primary mechanism through which many stilbene derivatives exert their anticancer effects is the disruption of microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin dimers, is fundamental to the formation of the mitotic spindle during cell division.

Stilbene-based compounds, particularly those with a cis-configuration, have been shown to bind to the colchicine-binding site on β-tubulin.[4] This binding event inhibits tubulin polymerization, leading to the disruption of the microtubule network. The consequences of this disruption are profound, triggering a cascade of cellular events that ultimately lead to cell cycle arrest and apoptosis (programmed cell death).

The cellular response to microtubule disruption is a complex signaling cascade. The initial insult to the cytoskeleton activates a series of checkpoint proteins that halt the cell cycle, preventing the cell from proceeding through mitosis with a compromised mitotic spindle. This typically results in a G2/M phase arrest.[5][6]

Figure 1: Signaling pathway of stilbene-dicarboxylic acid induced G2/M arrest and apoptosis.

Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.[7][8] Activation of p53 leads to the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, the executioners of apoptosis.[2] Interestingly, some stilbene derivatives have been shown to induce apoptosis in a p53-independent manner, which is a desirable characteristic for treating tumors with mutated or non-functional p53.[9][10]

Structure-Activity Relationship (SAR) and Cytotoxicity

The cytotoxic potency of stilbene-based dicarboxylic acids is highly dependent on the nature and position of substituents on the aromatic rings.[9] Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of these compounds.

| Compound | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line | IC50 (µM)[11] |

| S1 | H | H | H | H | H | MCF-7 (Breast) | > 50 |

| S2 | OCH3 | H | OCH3 | OCH3 | H | MCF-7 (Breast) | 15.2 |

| S3 | OH | H | OH | OH | H | MCF-7 (Breast) | 25.8 |

| S4 | OCH3 | OCH3 | OCH3 | OCH3 | OCH3 | HCT-116 (Colon) | 5.1 |

| S5 | H | H | Br | H | H | A549 (Lung) | 8.7 |

Table 1: Cytotoxicity (IC50) of selected cis-stilbene analogs.

Generally, the presence of methoxy groups on the aromatic rings tends to enhance cytotoxic activity. The number and position of these groups are critical, with trimethoxy-substituted analogs often exhibiting high potency. The introduction of halogen atoms, such as bromine, can also lead to increased anticancer activity. The dicarboxylic acid groups not only provide anchor points for further chemical modifications but can also influence the solubility and pharmacokinetic properties of the compounds.

Beyond Tubulin: Exploring Other Therapeutic Targets

While tubulin is a major target for many stilbene derivatives, the versatility of the stilbene-dicarboxylic acid scaffold allows for its adaptation to target other key players in cancer progression. One such area of exploration is the inhibition of protein kinases.

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers. The stilbene scaffold can be functionalized to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. For example, derivatives of stilbene have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[12][13] By inhibiting VEGFR-2, these compounds can effectively starve the tumor and prevent its growth and metastasis. The dicarboxylic acid moieties can be strategically positioned to form key hydrogen bond interactions with the kinase active site, enhancing binding affinity and selectivity.

Experimental Protocols for Drug Development

A common method for the synthesis of (E)-stilbene-4-carboxylic acid derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[14] This reaction offers high stereoselectivity for the desired trans-isomer.

Protocol: Synthesis of (E)-4'-(methoxy)stilbene-4-carboxylic acid

-

Preparation of the Phosphonate Ylide:

-

To a solution of 4-(diethylphosphoryl)benzoic acid (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (1.2 equivalents) portion-wise.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the phosphonate ylide.

-

-

Wittig-Horner Reaction:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired (E)-4'-(methoxy)stilbene-4-carboxylic acid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer drugs.[1][15][16][17]

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the stilbene-dicarboxylic acid derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[18]

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer.

-

Prepare a GTP stock solution.

-

Prepare the stilbene-dicarboxylic acid derivative at various concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the tubulin solution, GTP, and the test compound or a control (e.g., colchicine as a known inhibitor, paclitaxel as a known promoter, or buffer as a negative control).

-

-

Initiation and Measurement:

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance versus time for each condition.

-

Determine the effect of the stilbene-dicarboxylic acid derivative on the rate and extent of tubulin polymerization compared to the controls.

-

Part 2: Advanced Materials - Engineering Functionality with Stilbene-Based Dicarboxylic Acids